molecular formula C27H30O16 B191750 Luteolin-3',7-di-O-glucoside CAS No. 52187-80-1

Luteolin-3',7-di-O-glucoside

Cat. No.: B191750
CAS No.: 52187-80-1
M. Wt: 610.5 g/mol
InChI Key: BISZYPSIZGKOFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Luteolin-7,3’-di-O-glucoside is a naturally occurring flavonoid glycoside found in various plants. It is a derivative of luteolin, a flavonoid known for its antioxidant, anti-inflammatory, and anticancer properties. The compound consists of a luteolin backbone with two glucose molecules attached at the 7 and 3’ positions, enhancing its solubility and bioavailability.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Luteolin-3’,7-di-O-glucoside interacts with various enzymes and proteins in biochemical reactions. For instance, it has been shown that Bacillus cereus A46 cells can biotransform luteolin glycosides in hydrophilic organic solvents, with high activity and stability . In addition, two maize glycosyltransferase genes, ZmUGT84A3 and ZmUGT84A4, have been found to glycosylate luteolin to both luteolin-7-O-glucoside and luteolin-4’,7-di-O-glucoside .

Cellular Effects

Luteolin-3’,7-di-O-glucoside has significant effects on various types of cells and cellular processes. For example, it has been found to significantly inhibit cataract induction in sheep lens . It also inhibits the activity of Ureaplasma urealyticum ATCC and clinical strains .

Molecular Mechanism

The molecular mechanism of action of Luteolin-3’,7-di-O-glucoside involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been suggested that the 3’,4’-dihydroxy arrangement plays a key role in the antioxidant activity of luteolin .

Temporal Effects in Laboratory Settings

The effects of Luteolin-3’,7-di-O-glucoside change over time in laboratory settings. For example, the addition of DMSO greatly promotes the solubility of luteolin and further regulates the formation of the main products from five luteolin glycosides to luteolin 7-O-β-glucoside .

Metabolic Pathways

Luteolin-3’,7-di-O-glucoside is involved in various metabolic pathways. Glycosylation positions were located at the C-7, C-3’ or C4’ hydroxyl groups of flavonoids and C-5 hydroxyl group of anthraquinones .

Transport and Distribution

It is known that glycosylation serves to enhance the solubility and bioactivity of flavonoid aglycones .

Preparation Methods

Synthetic Routes and Reaction Conditions

Luteolin-7,3’-di-O-glucoside can be synthesized through chemical glycosylation or biotransformation. Chemical glycosylation involves the use of glycosyl donors and acceptors under specific conditions to form glycosidic bonds. This method often requires protecting-group strategies to ensure regioselectivity and yield. For instance, glycosyltransferase enzymes from various sources, such as Bacillus cereus and Xanthomonas campestris, have been used to regioselectively glycosylate luteolin at the 7 and 3’ positions .

Industrial Production Methods

Industrial production of luteolin-7,3’-di-O-glucoside typically involves biotransformation using microbial cells or enzymes. Bacillus cereus A46 cells have shown high activity and stability in hydrophilic organic solvents like dimethyl sulfoxide (DMSO), achieving conversion rates of 90-98% . This method is preferred due to its efficiency and eco-friendliness compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

Luteolin-7,3’-di-O-glucoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the flavonoid backbone to dihydroflavonoids.

    Substitution: Nucleophilic substitution reactions can modify the hydroxyl groups on the flavonoid structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels to ensure specificity and yield.

Major Products

Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of luteolin-7,3’-di-O-glucoside. These derivatives often exhibit different biological activities and solubility profiles.

Comparison with Similar Compounds

Luteolin-7,3’-di-O-glucoside is unique among flavonoid glycosides due to its specific glycosylation pattern. Similar compounds include:

Luteolin-7,3’-di-O-glucoside stands out due to its enhanced solubility and bioavailability, making it a more effective compound for various applications.

Properties

IUPAC Name

5-hydroxy-2-[4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O16/c28-7-17-20(33)22(35)24(37)26(42-17)39-10-4-12(31)19-13(32)6-14(40-16(19)5-10)9-1-2-11(30)15(3-9)41-27-25(38)23(36)21(34)18(8-29)43-27/h1-6,17-18,20-31,33-38H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISZYPSIZGKOFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52187-80-1
Record name 7-(β-D-glucopyranosyloxy)-2-[3-(β-D-glucopyranosyloxy)-4-hydroxyphenyl]-5-hydroxy-4H-1-benzopyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.460
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Luteolin-3',7-di-O-glucoside
Reactant of Route 2
Luteolin-3',7-di-O-glucoside
Reactant of Route 3
Luteolin-3',7-di-O-glucoside
Reactant of Route 4
Luteolin-3',7-di-O-glucoside
Reactant of Route 5
Luteolin-3',7-di-O-glucoside
Reactant of Route 6
Luteolin-3',7-di-O-glucoside
Customer
Q & A

Q1: What are the primary sources of Luteolin-3',7-di-O-glucoside?

A1: this compound has been identified in several plant species. Studies have reported its presence in Daphne gnidium L. leaves [], Achillea millefolium (yarrow) flowers [], Momordica charantia L. (bitter melon) fruits [], Ficus carica L. (fig) fruit peels [], and Colocasia esculenta (taro) corms [].

Q2: How does the structure of this compound contribute to its potential bioactivity?

A2: While specific mechanisms are still under investigation, research suggests that the presence of C-4', C5 hydroxyl groups, and C2=C3 double bonds in this compound might be crucial for its hypouricemic effect []. This means it could potentially help manage high uric acid levels in the body.

Q3: Has this compound been studied for its potential in treating hyperuricemia?

A3: Yes, a study using a mouse model of potassium oxonate-induced hyperuricemia found that corn silk flavonoids, particularly a fraction rich in this compound, significantly reduced serum uric acid levels []. This effect was linked to the inhibition of xanthine oxidase activity and enhanced uric acid excretion.

Q4: Are there any studies exploring the interaction of this compound with specific enzymes?

A4: Research indicates that this compound doesn't compete with Donepezil, a drug used to treat Alzheimer's disease, for the same binding site on acetylcholinesterase []. This suggests a potential new binding site on the enzyme, opening avenues for drug development.

Q5: How does the concentration of this compound vary within a plant species?

A5: Studies on Achillea millefolium populations from Lithuania revealed significant variation in this compound content in flowers from different locations []. This suggests that environmental factors and genetic variations within the species can influence the compound's accumulation.

Q6: Is there any evidence suggesting a link between this compound and fruit color variation?

A6: Research on fig cultivars "Green Peel" and its color mutant "Purple Peel" revealed a substantial increase in various flavonoids in the mature "Purple Peel", including Luteolin-3′,7-di-O-glucoside []. This indicates a potential role of this compound, along with anthocyanins, in contributing to the distinct coloration of the mutant fig variety.

Q7: Are there any analytical techniques specifically used to identify and quantify this compound?

A7: Several analytical methods have been employed to characterize this compound in various plant extracts. These include High-Performance Liquid Chromatography coupled with Photodiode Array Detection (HPLC-PDA) [], High-Performance Thin Layer Chromatography (HPTLC) [], and Ultra-Performance Liquid Chromatography coupled with Diode Array Detection (UPLC-DAD) [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.